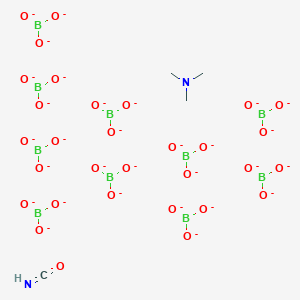
4-(Trifluorometil)piridina-2-tiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyridine-2-thiol derivatives involves several methodologies, focusing on introducing the trifluoromethyl and thiol groups into the pyridine ring. For instance, reactions of polyhalopyridines with perfluoroalkylated thiol and disulfide derivatives have been studied for synthesizing perfluoroalkylthiopolychloropyridines, highlighting the strategic incorporation of these functional groups into the pyridine core through thermal decomposition processes (Sipyagin et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyridine-2-thiol and its derivatives reveals a significant influence of the trifluoromethyl and thiol groups on the electronic distribution and chemical reactivity of the molecule. Studies involving crystallography and computational methods provide insights into the geometric and electronic structures, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
The reactivity of 4-(Trifluoromethyl)pyridine-2-thiol involves nucleophilic substitutions, oxidative couplings, and cycloadditions, demonstrating its versatility in organic synthesis. For example, its reactions with palladium(II) and platinum(II) complexes highlight the thiolate's role as a ligand, forming mononuclear complexes with diverse structural motifs and potential catalytic applications (Nakatsu et al., 1992).
Aplicaciones Científicas De Investigación
Desarrollo agroquímico
4-(Trifluorometil)piridina-2-tiol y sus intermediarios son ingredientes estructurales clave para el desarrollo de muchos compuestos agroquímicos . Con la población mundial expandiéndose rápidamente, los agroquímicos tienen una demanda creciente para mantener la producción de cultivos .
Compuestos farmacéuticos
Este compuesto también juega un papel fundamental en la industria farmacéutica. Las propiedades físico-químicas únicas que confiere la presencia de un átomo de flúor y una piridina en su estructura hacen que estos compuestos sean valiosos en el desarrollo de propiedades biológicas únicas .
Control de enfermedades
La comunidad de investigación agrícola se enfrenta al desafío de producir pesticidas que no solo prevengan las pérdidas de cosechas causadas por parásitos, sino que también protejan a las poblaciones humanas de la propagación de enfermedades como la malaria, el dengue o el virus Zika, todos transmitidos por mosquitos . La trifluorometilpiridina (TFMP) y sus intermediarios han ganado un papel fundamental en este aspecto .
Síntesis de aminopiridinas
2-Fluoro-4-(trifluorometil)piridina actúa como reactivo en la preparación de aminopiridinas mediante reacciones de aminación .
Ligando catalítico
También se utiliza como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos mediante acoplamiento oxidativo aeróbico de xileno catalizado por paladio .
Preparación de nuevos complejos de platino
4-(Trifluorometil)pirimidina-2-tiol puede utilizarse en la preparación de [{Pt (bzq) (μ-L)} 2] [Hbzq = benzo [ h ]quinolona, HL = 4- (trifluorometil)pirimidina-2-tiol], un nuevo complejo divalente de platino de media linterna .
Mecanismo De Acción
Target of Action
4-(Trifluoromethyl)pyridine-2-thiol is a heteroaromatic thioamide . It has been used in the preparation of novel half-lantern divalent complexes of platinum . .
Mode of Action
It’s known that the compound can form stable complexes with metals like platinum . These complexes can interact with various biological targets, potentially altering their function.
Biochemical Pathways
Its use in the synthesis of platinum complexes suggests potential involvement in pathways where these complexes play a role .
Result of Action
Its role in the synthesis of platinum complexes suggests it may contribute to the properties and activities of these complexes .
Safety and Hazards
Direcciones Futuras
The future directions for 4-(Trifluoromethyl)pyridine-2-thiol and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their major use is in the protection of crops from pests . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLBZVBGZANGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579228 | |
| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121307-79-7 | |
| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)









